![molecular formula C22H20N2O4 B2614475 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide CAS No. 442535-50-4](/img/structure/B2614475.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide
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Description
“N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide” is a compound with the molecular formula C20H15N3O4 . Its average mass is 361.351 Da and its monoisotopic mass is 361.106262 Da .
Molecular Structure Analysis
The molecular structure of “N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide” consists of 20 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound “N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide” has an average mass of 361.351 Da and a monoisotopic mass of 361.106262 Da .Scientific Research Applications
Polymer Synthesis and Characterization
Compounds with intricate structures, similar to the one , have been utilized in the synthesis and characterization of novel aromatic polyimides. These polyimides exhibit desirable properties such as solubility in organic solvents and thermal stability, making them suitable for high-performance materials in electronics and aerospace industries (Butt et al., 2005).
Antitumor Activity
Chemical structures related to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide have been linked to antitumor activities. For instance, conjugates synthesized from certain polymers exhibited prolonged half-life in serum, accumulation in solid tumors, and inhibition of tumor growth, which is attributed to the enhanced permeability and retention (EPR) effect (Uglea et al., 2005).
Catalysis and Synthetic Chemistry
The compound's framework suggests potential use in catalytic processes and synthetic chemistry. For example, related structures have facilitated metal-catalyzed C–H bond functionalization reactions, a cornerstone in organic synthesis for constructing complex molecules efficiently (Al Mamari & Al Lawati, 2019).
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-4-24-17-10-9-16(14-6-5-7-15(20(14)17)22(24)26)23-21(25)13-8-11-18(27-2)19(12-13)28-3/h5-12H,4H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJYXORZRXBBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=C(C=C4)OC)OC)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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